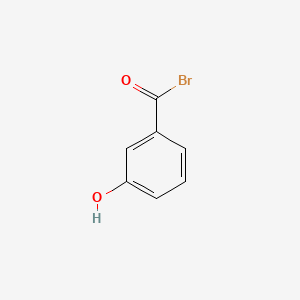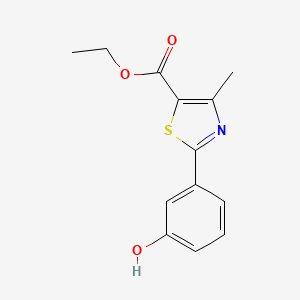
Entecavir Impurity A
Vue d'ensemble
Description
Entecavir Impurity A is a byproduct formed during the synthesis of entecavir, an antiviral medication used primarily for the treatment of hepatitis B. This compound is significant in pharmaceutical research and quality control because impurities can affect the efficacy and safety of the final pharmaceutical product.
Applications De Recherche Scientifique
Entecavir Impurity A is used in various scientific research applications, including:
Chemistry: Studying the impurity helps in understanding the synthesis and stability of entecavir.
Biology: Research on the biological effects of the impurity can provide insights into its potential impact on human health.
Medicine: Ensuring the purity of entecavir by studying its impurities helps in developing safer pharmaceutical products.
Industry: Quality control processes in the pharmaceutical industry use knowledge of impurities to maintain the efficacy and safety of medications.
Mécanisme D'action
- Entecavir Impurity A competes with the natural substrate deoxyguanosine triphosphate (dGTP) within the HBV polymerase, leading to functional inhibition of all three activities of the polymerase:
Target of Action
Mode of Action
Pharmacokinetics
Analyse Biochimique
Biochemical Properties
1-epi-Entecavir is believed to interact with several enzymes, proteins, and other biomolecules. It is a guanosine nucleoside analogue, which suggests that it may interact with enzymes involved in nucleotide metabolism
Cellular Effects
Given its structural similarity to Entecavir, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These potential effects need to be confirmed through experimental studies.
Molecular Mechanism
As a guanosine nucleoside analogue, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways that 1-epi-Entecavir is involved in, including any enzymes or cofactors it interacts with, are not well-characterized. Given its structural similarity to Entecavir, it may be involved in similar metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Entecavir Impurity A typically involves the same initial steps as the synthesis of entecavir. The process includes the use of guanine derivatives and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the correct formation of the impurity.
Industrial Production Methods: In an industrial setting, the production of this compound is monitored closely to minimize its presence in the final product. Techniques such as high-performance liquid chromatography (HPLC) are used to separate and quantify the impurity during the manufacturing process.
Analyse Des Réactions Chimiques
Types of Reactions: Entecavir Impurity A can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized derivatives, while reduction could yield reduced forms of the impurity.
Comparaison Avec Des Composés Similaires
Entecavir: The parent compound, used for treating hepatitis B.
Adefovir: Another antiviral used for hepatitis B, with a different impurity profile.
Lamivudine: An antiviral with a similar mechanism of action but different impurities.
Uniqueness: Entecavir Impurity A is unique in its specific formation during the synthesis of entecavir. Its presence and concentration need to be carefully controlled to ensure the safety and efficacy of the final pharmaceutical product.
Propriétés
Numéro CAS |
1367369-78-5 |
|---|---|
Formule moléculaire |
C12H15N5O3 |
Poids moléculaire |
277.28 g/mol |
Nom IUPAC |
2-amino-9-[(1R,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8-/m0/s1 |
Clé InChI |
QDGZDCVAUDNJFG-RNJXMRFFSA-N |
SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N |
SMILES isomérique |
C=C1[C@@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N |
SMILES canonique |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N |
Synonymes |
2-Amino-1,9-dihydro-9-[(1R,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one; Entecavir Isomer Impurity 3; (1’R,3’R,4’S)-Entecavir Isomer; |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Ethoxytetrazolo[1,5-c]quinazoline](/img/structure/B585221.png)




![Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate](/img/structure/B585232.png)

